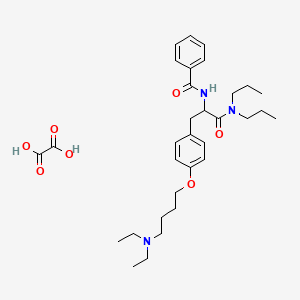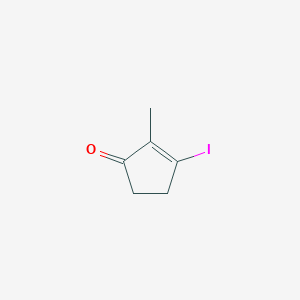
2-Cyclopenten-1-one, 3-iodo-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopenten-1-one, 3-iodo-2-methyl- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. The presence of an iodine atom and a methyl group on the cyclopentenone ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-iodo-2-methyl- can be achieved through several methods:
Halogenation of 2-Cyclopenten-1-one, 2-methyl-: This involves the iodination of 2-Cyclopenten-1-one, 2-methyl- using iodine and a suitable oxidizing agent.
Nazarov Cyclization: This method involves the cyclization of divinyl ketones in the presence of a Lewis acid to form the cyclopentenone ring, followed by selective iodination at the desired position.
Pauson-Khand Reaction: This involves the reaction of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst to form the cyclopentenone ring, followed by iodination.
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, 3-iodo-2-methyl- typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopenten-1-one, 3-iodo-2-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Cycloaddition: The compound can participate in Diels-Alder reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Cycloaddition: Dienes and dienophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopentenones.
Reduction: Formation of cyclopentanol or cyclopentane derivatives.
Oxidation: Formation of cyclopentanoic acids or other oxidized derivatives.
Cycloaddition: Formation of fused ring systems or polycyclic compounds.
Applications De Recherche Scientifique
2-Cyclopenten-1-one, 3-iodo-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Cyclopenten-1-one, 3-iodo-2-methyl- involves its interaction with various molecular targets and pathways:
Electrophilic Nature: The compound acts as an electrophile, reacting with nucleophiles in biological systems.
Enzyme Inhibition: It can inhibit certain enzymes by forming covalent bonds with nucleophilic residues in the active site.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparaison Avec Des Composés Similaires
2-Cyclopenten-1-one, 3-iodo-2-methyl- can be compared with other similar compounds such as:
2-Cyclopenten-1-one, 2-methyl-: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
2-Cyclopenten-1-one, 3-methyl-: Similar structure but without the iodine atom, affecting its reactivity and applications.
2-Cyclopenten-1-one, 3-iodo-: Lacks the methyl group, which can influence its steric and electronic properties.
Propriétés
Numéro CAS |
56778-49-5 |
|---|---|
Formule moléculaire |
C6H7IO |
Poids moléculaire |
222.02 g/mol |
Nom IUPAC |
3-iodo-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H7IO/c1-4-5(7)2-3-6(4)8/h2-3H2,1H3 |
Clé InChI |
LMTLWTVJFRYXDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC1=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


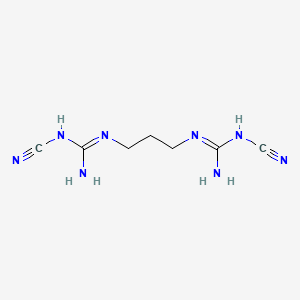
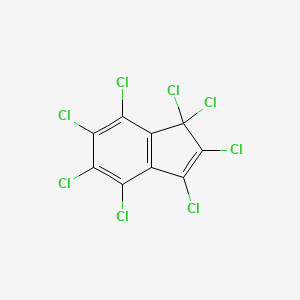
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
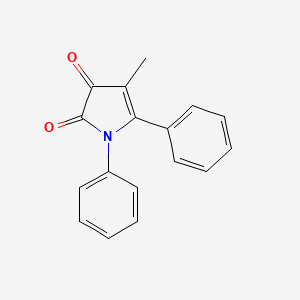

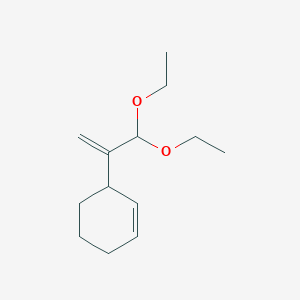
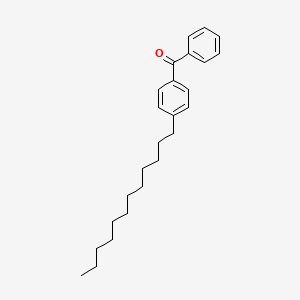


![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)

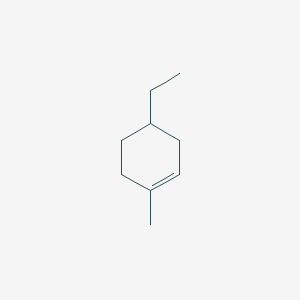
![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
